molecular formula C13H14F3N5 B10939449 4-(1-ethyl-1H-pyrazol-4-yl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-1H-pyrazol-4-yl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10939449
M. Wt: 297.28 g/mol
InChI Key: NBNMTUBFMRRRJQ-UHFFFAOYSA-N
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Description

N-ALLYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a unique combination of functional groups, including an allyl group, a pyrazole ring, and a pyrimidine ring with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with ethyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a trifluoromethyl-substituted pyrimidine precursor under basic conditions to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The pyrazole and pyrimidine rings can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Epoxides: Formed from the oxidation of the allyl group.

    Amines: Formed from the reduction of the pyrazole and pyrimidine rings.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-ALLYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical structure.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ALLYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    N-ALLYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    N-ALLYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-PYRIMIDINYL]AMINE: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in N-ALLYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in its applications.

Properties

Molecular Formula

C13H14F3N5

Molecular Weight

297.28 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H14F3N5/c1-3-5-17-12-19-10(6-11(20-12)13(14,15)16)9-7-18-21(4-2)8-9/h3,6-8H,1,4-5H2,2H3,(H,17,19,20)

InChI Key

NBNMTUBFMRRRJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NCC=C)C(F)(F)F

Origin of Product

United States

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